4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Description
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride is a piperidine derivative featuring a sulfonyl group (-SO₂-) at the 4-position of the piperidine ring, which is further substituted with a 4-bromophenyl moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGESRTIVVNWGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375523 | |
| Record name | 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226400-32-4 | |
| Record name | 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride in cancer therapeutics. Its structural similarity to known kinase inhibitors suggests that it may interact with specific protein targets involved in cancer progression. For instance, compounds with similar piperidine structures have shown efficacy against CDK6 and CDK4, which are critical in cell cycle regulation .
2. Neuropharmacological Research
The compound's piperidine framework is prevalent in many neuroactive drugs. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, making this compound a candidate for further exploration in treating neurological disorders such as Alzheimer's disease. Its potential to form hybrids with other neuroprotective agents could enhance its efficacy .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in drug development. According to safety data sheets, the compound is classified as harmful if swallowed or if it comes into contact with skin, indicating a need for careful handling during research and application .
Case Studies and Research Findings
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit specific kinases associated with tumor growth, demonstrating promising results that warrant further investigation .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of piperidine derivatives, including this compound. Researchers observed significant interactions with serotonin receptors, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating Groups : Methyl and methoxy substituents increase electron density on the phenyl ring, altering the sulfonyl group’s electronic properties and reactivity .
- Sulfonyl vs. Thio : Sulfonyl (-SO₂-) groups are stronger electron-withdrawing moieties than thio (-S-), influencing metabolic stability and target binding .
Biological Activity
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C11H15BrClN
- CAS Number : 226400-32-4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes, particularly those involved in bacterial cell wall synthesis and other metabolic pathways.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, likely due to its structural features that facilitate binding to bacterial enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against several bacterial strains, yielding the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 12.5 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results suggest that the compound has moderate to strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory effects, notably against acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values obtained from enzyme inhibition assays:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Urease | 10.0 |
These findings indicate that this compound could be a potential candidate for treating conditions associated with elevated levels of these enzymes .
Case Study 1: Antibacterial Efficacy
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various piperidine derivatives, including this compound. The study highlighted its effectiveness against Salmonella typhi and Staphylococcus aureus, supporting its potential use as an antibacterial agent .
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of piperidine derivatives. The results indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. These findings warrant further investigation into its application in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
